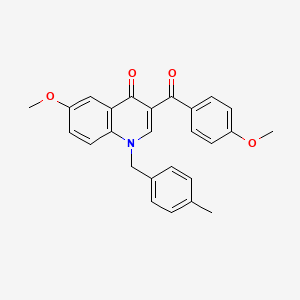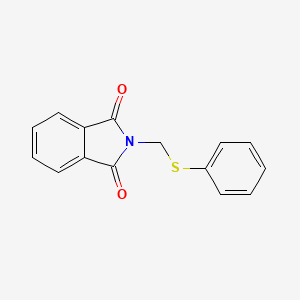
6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been synthesized in the laboratory and has shown potential in scientific research applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
New Synthetic Approaches and Derivatives
Derivatives Synthesis
Sobarzo-Sánchez et al. (2010) explored new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a starting point. This study demonstrates the potential of such compounds for further pharmaceutical applications (Sobarzo-Sánchez et al., 2010).
Antiproliferative Testing
Castro-Castillo et al. (2010) synthesized lakshminine, an oxoisoaporphine alkaloid, and tested its derivatives for antiproliferative activity. This work highlights the compound's potential in cancer research (Castro-Castillo et al., 2010).
Large-Scale Synthesis
Bänziger et al. (2000) presented a practical large-scale synthesis of a racemic octahydrobenzo[g]quinoline derivative, underscoring the chemical's significance for industrial pharmaceutical manufacturing (Bänziger et al., 2000).
Structural and Spectral Studies
- Spectral Assignment: Sobarzo-Sánchez et al. (2003) completed structural and spectral assignments for oxoisoaporphines, providing critical insights into the characterization and potential modification of these compounds for specific applications (Sobarzo-Sánchez et al., 2003).
Biological and Pharmacological Activities
Antimicrobial Activity
Özyanik et al. (2012) evaluated the antimicrobial activity of some quinoline derivatives containing an azole nucleus, illustrating the compound's potential as a basis for developing new antimicrobial agents (Özyanik et al., 2012).
Antimycobacterial Activity
Quiroga et al. (2014) synthesized novel benzopyrazolo[3,4-b]quinolin-5,6-diones and tested them for antimycobacterial activity, showing some derivatives' effectiveness against Mycobacterium spp. strains. This research indicates the potential for treating tuberculosis with compounds related to 6-methoxy-3-(4-methoxybenzoyl)-1-(4-methylbenzyl)quinolin-4(1H)-one (Quiroga et al., 2014).
Propiedades
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-4-6-18(7-5-17)15-27-16-23(25(28)19-8-10-20(30-2)11-9-19)26(29)22-14-21(31-3)12-13-24(22)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUBVGAXTRPXKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)



![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2407860.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2407861.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2407863.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)
![2-({5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(pyrimidin-2-yl)acetamide](/img/structure/B2407866.png)
![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

